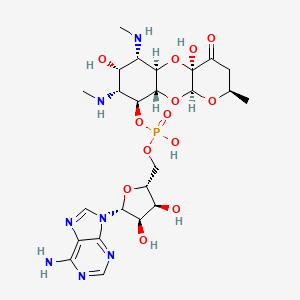![molecular formula C8H10N4O B1200156 N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B1200156.png)
N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine is a chemical compound with the molecular formula C8H10N4O and a molecular weight of 178.19 g/mol. It belongs to the benzoxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Chemical Reactions Analysis
N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions would depend on the specific reagents and conditions employed.
Scientific Research Applications
N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine has several scientific research applications. It is used in the study of biomolecule-ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes . Its unique chemical structure makes it a valuable tool in various research fields, including chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine can be compared with other similar compounds within the benzoxadiazole family. These compounds share a common benzoxadiazole core but differ in their substituents, leading to variations in their chemical properties and applications. Some similar compounds include:
- 2,1,3-benzoxadiazole
- 4,5-diamino-2,1,3-benzoxadiazole
- N5-methyl-2,1,3-benzoxadiazole-4,5-diamine
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzoxadiazole family.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-N,5-N-dimethyl-2,1,3-benzoxadiazole-4,5-diamine |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-4-3-5-8(7(6)9)11-13-10-5/h3-4H,9H2,1-2H3 |
InChI Key |
ZZSBFYCJHLWUNQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C2=NON=C2C=C1)N |
Canonical SMILES |
CN(C)C1=C(C2=NON=C2C=C1)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















